Cas no 91481-24-2 (2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride)

2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride is a brominated phenylacetonitrile derivative with a hydrochloride salt functionalization, commonly employed as a versatile intermediate in organic synthesis and pharmaceutical research. Its key structural features include a reactive amino group and a nitrile functionality, enabling its use in heterocycle formation, peptide coupling, and other nucleophilic reactions. The 3-bromo substitution enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating further derivatization. The hydrochloride salt form improves stability and solubility in polar solvents, streamlining handling and purification processes. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, including kinase inhibitors and CNS-targeting agents.
2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride structure
91481-24-2 structure
Product Name:2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride
CAS No:91481-24-2
MF:C8H8BrClN2
MW:247.519519805908
CID:4664938
PubChem ID:17979643
Update Time:2025-10-28

2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-amino-2-(3-bromophenyl)acetonitrile hydrochloride
    • NE17570
    • 2-amino-2-(3-bromophenyl)acetonitrile;hydrochloride
    • alpha-Amino-3-Bromobenzeneacetonitrile, Monohydrochloride
    • 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride
    • Inchi: 1S/C8H7BrN2.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8H,11H2;1H
    • InChI Key: BYUVTNZFZBMQMX-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C(C#N)N.Cl

Computed Properties

  • Exact Mass: 245.95594 g/mol
  • Monoisotopic Mass: 245.95594 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.8
  • Molecular Weight: 247.52

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Additional information on 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride

Comprehensive Overview of 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride (CAS No. 91481-24-2)

2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride (CAS No. 91481-24-2) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This compound, characterized by its bromophenyl and acetonitrile functional groups, serves as a critical intermediate in the development of bioactive molecules. Its unique structural features make it valuable for constructing complex frameworks in medicinal chemistry, particularly in the design of kinase inhibitors and CNS-targeting agents.

The growing demand for high-purity intermediates in drug discovery has placed compounds like 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride at the forefront of research. Recent trends in AI-driven molecular design and green chemistry have further amplified interest in this compound, as researchers seek sustainable synthetic routes. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify its purity and structural integrity, ensuring compliance with stringent industry standards.

In the context of personalized medicine and targeted therapies, this compound's role becomes even more significant. Its 3-bromophenyl moiety offers strategic diversification points for structure-activity relationship (SAR) studies, a topic frequently searched in academic databases. The hydrochloride salt form enhances solubility—a key consideration addressed in forums discussing drug formulation challenges.

From a synthetic perspective, 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride exemplifies modern chiral building blocks applications. Laboratories focusing on asymmetric synthesis often inquire about its stereochemical properties, while patent analyses reveal its incorporation in novel heterocyclic compounds. The compound's stability under various pH conditions makes it suitable for high-throughput screening workflows—another trending topic in pharmaceutical R&D circles.

Environmental considerations have led to increased searches for eco-friendly purification methods applicable to such intermediates. Recent publications highlight its compatibility with continuous flow chemistry systems, reducing solvent waste—a response to the industry's shift toward green pharmaceutical manufacturing. These developments align with global initiatives like the UN Sustainable Development Goals for responsible chemical production.

Quality control protocols for CAS No. 91481-24-2 frequently involve residual solvent analysis and heavy metal testing, addressing regulatory concerns documented in ICH guidelines. The compound's spectral data (IR, UV-Vis) are often requested in chemical forums, reflecting the research community's need for comprehensive characterization data. Such details prove invaluable for scientists troubleshooting scale-up processes or optimizing crystallization conditions.

Emerging applications in proteolysis-targeting chimeras (PROTACs) and bioconjugation chemistry have expanded the utility of this building block. Its amino-acetonitrile segment participates in click chemistry reactions—a technique dominating recent chemical biology literature. These cutting-edge applications demonstrate how traditional intermediates adapt to modern drug discovery paradigms.

Storage and handling recommendations for 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride emphasize protection from moisture-sensitive degradation, a common query among first-time users. Technical datasheets typically specify inert atmosphere packaging solutions, while stability studies inform proper cold chain logistics for global distribution—topics gaining traction in pharmaceutical supply chain discussions.

The compound's relevance extends to academic-industrial collaborations, where it features in joint investigations of fragment-based drug design. Such partnerships leverage the molecule's balanced lipophilicity and hydrogen bonding capacity—properties frequently modeled in computational chemistry simulations. These interdisciplinary approaches address the increasing complexity of drug-like chemical space exploration.

In summary, 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride (CAS No. 91481-24-2) represents a versatile tool for modern chemical research. Its applications span from traditional medicinal chemistry to innovative biopharmaceutical strategies, reflecting the dynamic nature of contemporary drug development. As synthetic methodologies evolve and analytical technologies advance, this compound continues to enable breakthroughs across multiple therapeutic areas.

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